molecular formula C33H33N3O6 B12074020 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

Cat. No.: B12074020
M. Wt: 567.6 g/mol
InChI Key: JVHJJHVRIUFXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one typically involves multiple steps. One common route includes the following steps:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the methoxyphenyl groups: This step is achieved through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.

    Formation of the pyrrolo[2,3-d]pyrimidin-2-one core: This step involves the condensation of a suitable amine with a pyrimidine derivative under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxolan ring or the pyrrolo[2,3-d]pyrimidin-2-one core, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered ring structures.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-thione: This compound features a thione group instead of a ketone group, leading to different reactivity and biological activity.

    3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound features an amine group instead of a ketone group, leading to different reactivity and biological activity.

Uniqueness

The uniqueness of 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C33H33N3O6

Molecular Weight

567.6 g/mol

IUPAC Name

3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C33H33N3O6/c1-21-17-22-19-36(32(38)35-31(22)34-21)30-18-28(37)29(42-30)20-41-33(23-7-5-4-6-8-23,24-9-13-26(39-2)14-10-24)25-11-15-27(40-3)16-12-25/h4-17,19,28-30,37H,18,20H2,1-3H3,(H,34,35,38)

InChI Key

JVHJJHVRIUFXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.